1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

CAS No.: 1193387-99-3

Cat. No.: VC3370659

Molecular Formula: C9H9Cl3F3N

Molecular Weight: 294.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193387-99-3 |

|---|---|

| Molecular Formula | C9H9Cl3F3N |

| Molecular Weight | 294.5 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H8Cl2F3N.ClH/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14;/h1-3,8H,4,15H2;1H |

| Standard InChI Key | GBCAOJSEEWOAEW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl |

Introduction

Chemical Properties

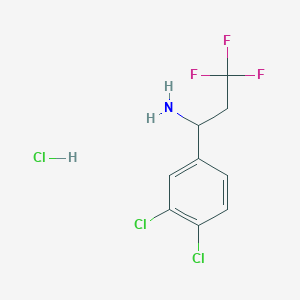

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride possesses a defined chemical structure characterized by a 3,4-dichlorophenyl group attached to a carbon bearing an amine group, which is further connected to a trifluoromethyl group via a methylene bridge. The compound exists as the hydrochloride salt of the free amine, which enhances its stability and solubility for research applications.

The key chemical identifiers and properties of this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Properties of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1193387-99-3 |

| Molecular Formula | C9H9Cl3F3N |

| Molecular Weight | 294.5 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride |

| InChI | InChI=1S/C9H8Cl2F3N.ClH/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14;/h1-3,8H,4,15H2;1H |

| InChI Key | GBCAOJSEEWOAEW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% for research grade |

The compound's structure features multiple functional groups that contribute to its chemical behavior and biological activity. The 3,4-dichlorophenyl group provides hydrophobicity and potential for specific receptor interactions, while the trifluoromethyl group enhances metabolic stability and influences the compound's lipophilicity. The amine group provides a site for hydrogen bonding and can participate in acid-base interactions, which may be important for its biological activity.

Synthesis and Preparation

The synthesis of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves a multi-step process starting from 3,4-dichlorobenzaldehyde. Though specific synthetic routes may vary, a general synthesis pathway can be outlined based on common organic chemistry procedures for similar compounds.

A typical synthesis route might include the following steps:

-

Condensation of 3,4-dichlorobenzaldehyde with a trifluoromethyl-containing reagent to form an intermediate compound.

-

Reduction of the intermediate to obtain the amine functionality.

-

Formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

This synthetic approach yields the target compound with satisfactory purity for research applications. Various modifications to this general procedure may be employed to optimize yield, enhance purity, or address specific synthetic challenges that may arise during preparation.

Biological Activity and Research Findings

Research on 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride has revealed several potential biological activities, particularly related to pain perception and inflammatory responses. The compound's interaction with various receptors and enzymes underlies its pharmacological effects.

TRPA1 Channel Antagonism

Studies suggest that this compound may function as an antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in pain and inflammatory processes. TRPA1 is a non-selective cation channel expressed in sensory neurons and is activated by various irritants and inflammatory mediators. By antagonizing this channel, the compound may effectively reduce pain signaling and inflammatory responses.

Pain Relief and Inflammation Research

Several studies have demonstrated the efficacy of this compound in alleviating pain. Notable research has evaluated TRPA1 antagonists including this compound, showing promising results in reducing pain responses in animal models of neuropathic pain. These findings suggest potential applications in managing chronic pain conditions.

Dermatological Applications

A significant area of research involves the topical application of this compound in patients with atopic dermatitis. Clinical trials have assessed its efficacy, with results indicating potential benefits in reducing inflammation and pruritus associated with this condition. The compound's anti-inflammatory properties make it a candidate for treating various dermatological disorders with inflammatory components.

The biological activities and research findings are summarized in Table 2.

| Activity Type | Model/Method | Results |

|---|---|---|

| Pain Relief | Rodent Neuropathic Model | Significant reduction in pain responses |

| Inflammation Reduction | Topical Application | Decreased pruritus and inflammation |

| TRPA1 Antagonism | In vitro assays | Effective inhibition of TRPA1 channel activity |

| Dermatitis Treatment | Clinical trial (topical application) | Reduction in symptoms of atopic dermatitis |

Pharmacological Properties

Mechanism of Action

The primary mechanism of action of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride appears to be related to its interaction with the TRPA1 channel. By antagonizing this channel, the compound modulates pain signaling pathways and reduces inflammatory responses. This mechanism is particularly relevant for conditions characterized by hyperalgesia and inflammatory pain.

The compound's structure, featuring the dichlorophenyl and trifluoromethyl groups, likely contributes to its receptor binding profile and pharmacological activities. These functional groups may enhance the compound's ability to interact with specific binding sites on target receptors or enzymes, determining its efficacy and selectivity.

Applications

Pharmaceutical Research

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride has significant potential in pharmaceutical research, primarily due to its biological activities related to pain and inflammation. The compound may serve as a lead structure for the development of novel therapeutics targeting TRPA1 and related pathways.

Role as a Precursor

Beyond its direct pharmacological applications, 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride may serve as a precursor or intermediate in the synthesis of more complex molecules. Its structural features provide a valuable scaffold for further chemical modifications to develop compounds with enhanced or targeted biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume